
1-Benzylpyrrolidin-3-amine
Overview
Description
1-Benzylpyrrolidin-3-amine (CAS: 18471-40-4; molecular formula: C₁₁H₁₆N₂) is a chiral pyrrolidine derivative featuring a benzyl substituent at the 1-position and an amine group at the 3-position of the five-membered ring . It serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors (e.g., JAK1-selective inhibitors) and urea derivatives . The compound is commercially available in enantiopure (R)- and (S)-forms, often as hydrochloride salts to enhance stability and solubility .
Preparation Methods
Hydrolysis of 3-Cyanopyrrolidine Derivatives
Cyanide-to-Carboxylic Acid Conversion
A widely adopted route involves hydrolysis of 3-amino-1-benzylpyrrolidine-3-carbonitrile. In a two-step process, 1-benzylpyrrolidin-3-one reacts with potassium cyanide and ammonium carbonate in ethanol under reflux (3 hours), yielding the cyanide intermediate (80.4% yield). Subsequent hydrolysis with barium hydroxide in water (36 hours, reflux under nitrogen) produces 3-amino-1-benzylpyrrolidine-3-carboxylic acid (83.8% yield) .
Key Reaction Parameters
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | KCN, (NH₄)₂CO₃ | 50% ethanol, reflux, 3h | 80.4% |
2 | Ba(OH)₂ | H₂O, N₂, reflux, 36h | 83.8% |
This method’s scalability is limited by prolonged hydrolysis times and barium hydroxide’s environmental impact.
Resolution of Racemic Mixtures
Tartaric Acid-Mediated Enantiomer Separation
Racemic 1-benzyl-3-aminopyrrolidine is resolved using D- or L-tartaric acid hydrates. Dissolving the racemate and resolving agent (molar ratio 1:0.5–1.2) in methanol or ethanol at 50–100°C induces selective crystallization. For example, D-tartrate yields (R)-enantiomer crystals, while the mother liquor provides (S)-enantiomer after neutralization .
Optimized Conditions
-
Solvent: Methanol/ethanol
-
Temperature: 50–100°C
-
Stirring Speed: 350–800 rpm
-
Resolution Efficiency: >99% enantiomeric excess (ee) for (R)-isomer
This method is industrially favored due to tartaric acid’s low cost and recyclability.
Nucleophilic Addition to Pyrroline Diones
Ring-Opening with Ammonia Derivatives
Patent CA1331623C discloses reacting 1-benzyl-Δ³-pyrroline-2,5-dione with ammonia or benzylamine. For instance, benzylamine addition at 0–70°C in tetrahydrofuran (THF) forms 3-benzylamino-1-benzylpyrrolidine-2,5-dione, which is hydrogenolyzed to the free amine .
Critical Variables
-
Nucleophile: NH₃, BnNH₂
-
Temperature: 0–70°C
-
Post-Reaction: Catalytic hydrogenation (H₂/Pd-C) removes protecting groups.
Yields exceed 75%, though stoichiometric ammonia use raises safety concerns.
Stereoselective Synthesis
Chiral Auxiliary-Assisted Routes
(R)-1-Benzylpyrrolidin-3-amine is synthesized via tert-butyl carbamate protection. Treating (R)-3-aminopyrrolidine with benzaldehyde and NaBH(OAc)₃ in dichloroethane forms the benzyl derivative, followed by TFA-mediated deprotection (65.2% overall yield) .
Stereochemical Control
Parameter | Value |
---|---|
Chiral Purity | >99% ee |
Optical Rotation | [α]D +2.5° (CHCl₃) |
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic amines in organic solvents (e.g., isopropanol) achieves 92% ee for (S)-enantiomer at 30°C .
Industrial-Scale Manufacturing
SYNARTIS PHARMA’s Protocol
SYNARTIS PHARMA reports a high-purity (≥98.5%) process using continuous flow reactors. Key steps include:
-
Reductive Amination: Pyrrolidin-3-one + benzylamine → imine intermediate (H₂, Raney Ni, 80°C).
-
Crystallization: Ethyl acetate/heptane mixture yields 1-benzylpyrrolidin-3-amine (95% yield) .
Quality Metrics
Parameter | Specification |
---|---|
Purity (HPLC) | ≥98.5% |
Residual Solvents | <0.1% |
Water Content | ≤0.5% |
Comparative Analysis of Methods
Efficiency and Applicability
Method | Yield | Scalability | Stereoselectivity |
---|---|---|---|
Cyanide Hydrolysis | 83.8% | Moderate | Racemic |
Tartaric Acid Resolution | 70–85% | High | >99% ee |
Nucleophilic Addition | 75–90% | Low | Depends on starting material |
Chiral Auxiliary | 65–70% | Medium | >99% ee |
Emerging Technologies
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation (100°C, 7h) with iridium catalysts, reducing reaction times by 60% while maintaining 89% yield .
Flow Chemistry
GlpBio’s continuous process achieves 92% conversion in 2h using immobilized enzymes, minimizing waste .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
Synthetic Routes
1-Benzylpyrrolidin-3-amine can be synthesized through several methods, with one common approach involving the reaction of benzylamine with 3-pyrrolidinone under reductive amination conditions. Typical reducing agents include sodium borohydride or hydrogen gas in the presence of catalysts like palladium on carbon. In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency and control.
Chemical Reactions
The compound is known to undergo various chemical reactions:
- Oxidation : Converts to N-oxides using agents like hydrogen peroxide.
- Reduction : Can be reduced to primary amines using lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different substituents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. It has been explored for its role as a butyrylcholinesterase (BuChE) inhibitor, which is significant in the context of Alzheimer's disease. The compound's ability to enhance cholinergic neurotransmission by inhibiting BuChE has been documented, making it a candidate for further investigation as a therapeutic agent against neurodegenerative disorders .
Biological Studies
Recent studies have highlighted its multifunctional properties, particularly as an anti-aggregating agent for amyloid-beta (Aβ) and tau proteins, which are critical targets in Alzheimer's research. Compounds derived from this compound have shown promising results in inhibiting protein aggregation and displaying antioxidant properties. For instance, specific derivatives demonstrated significant inhibition of Aβ aggregation at concentrations as low as 10 μM .
Agrochemicals and Dyes
In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals and dyes, showcasing its versatility across different chemical industries.
Alzheimer’s Disease Research
A notable case involves the development of multifunctional ligands based on this compound aimed at treating Alzheimer's disease. These ligands were designed to inhibit BuChE while also preventing the aggregation of Aβ and tau proteins. In vitro assays indicated that certain derivatives not only inhibited protein aggregation but also exhibited antioxidant activity and metal-chelating properties, suggesting their potential as therapeutic agents .
Synthesis Innovations
Research has also focused on optimizing synthetic routes for this compound derivatives. For example, innovative methods have been developed that streamline the synthesis process while improving yield and purity. These advancements are crucial for facilitating further research and development in medicinal chemistry applications .
Mechanism of Action
The mechanism of action of 1-Benzylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
Modifications to the amine group at the 3-position significantly alter physicochemical and biological properties:
Dimethylation (e.g., -N(CH₃)₂) is a common strategy to improve blood-brain barrier penetration .
Ring Expansion: Pyrrolidine vs. Piperidine
Replacing the pyrrolidine (5-membered) ring with piperidine (6-membered) modifies conformational flexibility and steric bulk:
Impact : Piperidine derivatives may exhibit prolonged half-lives due to slower metabolic degradation .
Stereochemical Variations
Enantiomeric forms of this compound exhibit distinct biological profiles:
Impact : The (R)-enantiomer is often prioritized in drug discovery due to superior target engagement, as seen in JAK1 inhibitor research .
Functionalized Derivatives
Additional functional groups introduce new reactivities or binding motifs:
Biological Activity
1-Benzylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound that has garnered interest in various fields of scientific research, particularly for its biological activity. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidine ring substituted with a benzyl group at the nitrogen atom. This structural configuration is significant as it influences the compound's interactions with biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves its role as an inhibitor or modulator of specific enzymes and receptors. Notably, it has been identified as a butyrylcholinesterase (BuChE) inhibitor, which is crucial for enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where cholinergic deficits are prevalent .
Key Mechanisms:
- Inhibition of Butyrylcholinesterase : By binding to the active site of BuChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
- Caspase Activation : In studies involving cancer cell lines, this compound derivatives have shown the ability to activate caspases, leading to apoptosis in tumor cells .
Biological Activity and Therapeutic Applications
This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Anticonvulsant Activity : Research indicates that compounds structurally related to this compound demonstrate anticonvulsant properties comparable to established medications like phenobarbital .
- Anti-cancer Properties : Several studies have highlighted its potential in inducing apoptosis in cancer cells. For instance, derivatives of this compound have been shown to selectively target HL-60 cells (a human promyelocytic leukemia cell line), demonstrating significant cytotoxicity while sparing non-cancerous cells .
Study 1: Caspase Activation in Cancer Cells
A study conducted by Naqvi et al. evaluated a library of 1-benzylpyrrolidin-3-ol analogues for their ability to induce apoptosis via caspase activation. The lead compounds exhibited selective cytotoxicity towards HL-60 cells at a concentration of 10 µM, confirming their potential as pro-apoptotic agents .
Study 2: Anticonvulsant Efficacy
In another investigation, researchers assessed the anticonvulsant properties of N-benzyl derivatives similar to this compound. The results indicated that these compounds had effective ED50 values comparable to traditional anticonvulsants, suggesting their viability as therapeutic agents for seizure disorders .
Data Table: Summary of Biological Activities
Future Directions
The ongoing research into this compound highlights its multifaceted biological activity. Future studies should focus on:
- In vivo Testing : Evaluating the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : Further elucidating the pathways involved in its action on various receptors and enzymes.
- Structural Modifications : Exploring analogues that may enhance potency or selectivity for specific targets.
Q & A
Q. What are the standard synthetic routes for 1-Benzylpyrrolidin-3-amine, and how can reaction conditions be optimized?
Basic Research Focus
The synthesis of this compound typically involves reductive amination or alkylation of pyrrolidine precursors. For enantiomerically pure forms (e.g., (R)-isomer), chiral resolution or asymmetric synthesis using catalysts like chiral auxiliaries is critical . Optimization may focus on solvent selection (e.g., THF or methanol), temperature control (0–25°C), and stoichiometric ratios of reagents to improve yield (>80%) and enantiomeric excess (ee >95%). Column chromatography or recrystallization is often required for purification .
Q. What analytical techniques are recommended for characterizing this compound?
Basic Research Focus
Key techniques include:
- NMR Spectroscopy : and NMR to confirm regiochemistry and stereochemistry (e.g., distinguishing (R)- and (S)-enantiomers) .
- HPLC/Chiral Chromatography : To determine enantiopurity using chiral stationary phases (e.g., Chiralpak® columns) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (e.g., m/z 176.26 for CHN) .
- Polarimetry : For optical rotation measurements of enantiomers .
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Advanced Research Focus
The (R)-enantiomer of this compound demonstrated superior JAK1 inhibitory activity compared to racemic mixtures in preclinical studies, highlighting the role of spatial configuration in target binding . Computational docking studies suggest that the (R)-configuration aligns better with hydrophobic pockets in the enzyme’s active site. Researchers should prioritize enantioselective synthesis and in vitro assays (e.g., IC comparisons) to validate stereochemical effects .
Q. What strategies are employed in SAR studies to enhance target selectivity?
Advanced Research Focus
Modifications to the benzyl group (e.g., electron-withdrawing substituents) or pyrrolidine ring (e.g., fluorination) can alter potency and selectivity. For example:
- Benzyl Substituents : Para-chloro or nitro groups improve JAK1 inhibition by 2–3 fold .
- Pyrrolidine Ring : Methylation at the 4-position reduces off-target kinase binding .
- Hybrid Derivatives : Combining pyrrolidine with pyrimidine scaffolds enhances solubility and bioavailability . Validate using competitive binding assays and pharmacokinetic profiling.
Q. What safety protocols are critical when handling this compound given limited toxicological data?
Safety & Compliance
- PPE : Use nitrile gloves, lab coats, and P95 respirators to avoid inhalation or dermal exposure .
- Ventilation : Conduct reactions in fume hoods to minimize vapor accumulation .
- Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .
- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize with dilute acetic acid .
Q. How can researchers address inconsistencies in physicochemical data across literature?
Methodological Rigor
- Data Triangulation : Cross-validate melting points, solubility, and spectral data using multiple sources (e.g., CAS registry vs. experimental reports) .
- Reproducibility : Document reaction conditions meticulously (e.g., solvent purity, catalyst batch) to identify variables affecting outcomes .
- Collaborative Studies : Share raw data via platforms like PubChem to resolve discrepancies in toxicity or stability profiles .
Q. What computational methods support the design of this compound derivatives?
Advanced Research Focus
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinities .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetics .
- Density Functional Theory (DFT) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
Q. How to mitigate racemization during storage or synthesis?
Methodological Consideration
Properties
IUPAC Name |
1-benzylpyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVNLKQGRZPGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373442 | |
Record name | 1-benzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18471-40-4 | |
Record name | 1-benzylpyrrolidin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-aminopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.